7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane

Metabolic stability Microsomal clearance Spirocyclic oxetane

7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane (CAS 2098090-92-5, molecular formula C12H16ClN3O, molecular weight 253.73 g/mol) is a heterobifunctional building block that merges a rigid 2-oxa-7-azaspiro[3.5]nonane spirocyclic oxetane scaffold with a 6-chloro-2-methylpyrimidine moiety. The spirocyclic core functions as a conformationally constrained bioisostere of morpholine and piperazine, while the chloropyrimidine group provides a synthetic handle for nucleophilic aromatic substitution or cross-coupling reactions.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 2098090-92-5
Cat. No. B1477244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
CAS2098090-92-5
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CCC3(CC2)COC3
InChIInChI=1S/C12H16ClN3O/c1-9-14-10(13)6-11(15-9)16-4-2-12(3-5-16)7-17-8-12/h6H,2-5,7-8H2,1H3
InChIKeyLVUNPGWORXIYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane CAS 2098090-92-5: A Differentiated Spirocyclic Oxetane-Pyrimidine Building Block for Medicinal Chemistry


7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane (CAS 2098090-92-5, molecular formula C12H16ClN3O, molecular weight 253.73 g/mol) is a heterobifunctional building block that merges a rigid 2-oxa-7-azaspiro[3.5]nonane spirocyclic oxetane scaffold with a 6-chloro-2-methylpyrimidine moiety . The spirocyclic core functions as a conformationally constrained bioisostere of morpholine and piperazine, while the chloropyrimidine group provides a synthetic handle for nucleophilic aromatic substitution or cross-coupling reactions [1][2]. This combination enables the construction of drug-like molecules with precisely controlled three-dimensional topology, tunable lipophilicity, and enhanced metabolic robustness compared to traditional heterocyclic linkers [3].

Why 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane Cannot Be Replaced by Generic Morpholine, Piperazine, or Simple Spirocyclic Analogs


Unlike flat, flexible heterocycles such as morpholine or piperazine, the 2-oxa-7-azaspiro[3.5]nonane scaffold introduces a rigid spirocyclic framework that restricts bond rotation and defines a unique three-dimensional exit vector [1]. This conformational pre-organization can translate into higher target binding affinity and selectivity, as the entropic penalty upon binding is reduced relative to flexible linkers [2]. Furthermore, the oxetane ring modulates the basicity of the adjacent nitrogen (predicted pKa ~10.62 for the parent scaffold), which is lower than that of piperidine (pKa ~11.2) and significantly higher than morpholine (pKa ~8.3), thereby altering the protonation state at physiological pH and influencing permeability and off-target profiles [3]. The chloropyrimidine group offers a reactive handle for late-stage diversification that is absent in simple spirocyclic cores, making this compound a unique dual-functional intermediate [4]. Generic substitution with commonly available morpholine or piperazine analogs therefore sacrifices the synergistic benefits of conformational rigidity, tunable basicity, and synthetic versatility that this compound provides.

7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane: Direct Quantitative Comparison vs. Closest Analogs


Enhanced Metabolic Stability in Human Liver Microsomes: t1/2 > 120 min for the Spirocyclic Oxetane Core vs. Rapid Clearance of Flexible Analogues

Close structural analogs of 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane bearing the 2-oxa-7-azaspiro[3.5]nonane core demonstrate outstanding metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes [1]. In contrast, classical morpholine- and piperazine-containing compounds are frequently susceptible to rapid oxidative N-dealkylation, often exhibiting microsomal half-lives of less than 30 minutes [2]. The spirocyclic architecture restricts metabolic soft spots by limiting accessible conformations for cytochrome P450 oxidation [3].

Metabolic stability Microsomal clearance Spirocyclic oxetane Drug discovery

Modulated Amine Basicity: 2-Oxa-7-azaspiro[3.5]nonane pKa ~10.62 vs. Piperidine pKa ~11.2 – Reduced hERG Liability Risk

The predicted pKa of the 2-oxa-7-azaspiro[3.5]nonane scaffold (10.62 ± 0.20) is approximately 0.6 log units lower than that of piperidine (pKa ~11.2) [1]. This reduction is attributable to the electron-withdrawing inductive effect of the spiro-fused oxetane ring [2]. A lower amine basicity is strongly correlated with reduced hERG potassium channel affinity and decreased risk of drug-induced QT prolongation, a critical safety parameter in drug development [3].

pKa modulation hERG liability Spirocyclic oxetane Medicinal chemistry

Tunable Lipophilicity Across Substitutions: Parent Scaffold LogP = 0.06 vs. N-Aryl Substituted Analog XLogP3 = 2.7

The 2-oxa-7-azaspiro[3.5]nonane parent scaffold has an experimentally measured LogP of only 0.06, indicating high intrinsic polarity suitable for improving aqueous solubility in drug candidates . By contrast, N-arylation with a 4-bromobenzyl group produces a derivative with XLogP3 = 2.7, demonstrating a ~2.6 log unit lipophilicity range accessible through simple N-substitution chemistry [1]. This dynamic range enables medicinal chemists to precisely dial in the desired lipophilicity for CNS penetration (optimal LogP ~2–4) or for maintaining peripheral restriction (LogP < 1) [2].

Lipophilicity tuning LogP CNS drug-likeness Medicinal chemistry optimization

Spirocyclic Oxetane as a Morpholine Surrogate with Superior Solubilizing Ability

Wuitschik et al. (2010) demonstrated that spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane (the [3.3] homolog of the target scaffold), are capable of supplanting morpholine in its solubilizing ability while providing additional metabolic stability [1]. The 2-oxa-7-azaspiro[3.5]nonane scaffold, as the expanded ring homolog, retains the oxetane ring's characteristic ability to increase aqueous solubility by 4- to >4000-fold when replacing gem-dimethyl groups—an effect that extends to improving the solubility of spirocyclic amine-containing drug candidates vs. their morpholine counterparts [2].

Aqueous solubility Morpholine bioisostere Spirocyclic oxetane Lead optimization

Conformational Restriction: Only 2 Rotatable Bonds vs. 4–6 in Flexible Piperazine-Ethanol Linkers

7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane possesses only 2 rotatable bonds (the bond linking the pyrimidine ring to the spirocyclic nitrogen and the pyrimidine methyl group), as deduced from the computed properties of its close N-aryl analog [1]. In stark contrast, commonly used flexible piperazine-ethanol derivatives such as 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol contain 4–6 rotatable bonds [2]. Each rotatable bond contributes approximately 0.7–1.6 kcal/mol to the conformational entropy penalty upon protein binding; thus, the spirocyclic scaffold provides an estimated free energy advantage of 1.4–6.4 kcal/mol, which can translate into a 10- to >1000-fold improvement in binding affinity [3].

Conformational rigidity Rotatable bonds Target selectivity Drug design

Optimal Procurement and Deployment Scenarios for 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Balanced Potency, Selectivity, and Metabolic Stability

When advancing a kinase inhibitor lead series where the hinge-binding motif is a 2-methylpyrimidine, the 2-oxa-7-azaspiro[3.5]nonane moiety can serve as a solvent-exposed group replacement for morpholine or piperazine. The scaffold's demonstrated metabolic stability (t1/2 > 120 min for a close analog) [1] and reduced conformational flexibility (only 2 rotatable bonds) [2] are predicted to yield compounds with lower intrinsic clearance and improved kinase selectivity relative to flexible piperazine-linked analogs. The modulated amine pKa (~10.6) further reduces hERG liability risk compared to piperidine-based inhibitors .

PROTAC Linker Design Exploiting Rigidified Exit Vectors and Tunable Lipophilicity

In PROTAC design, the spatial relationship between the target-binding warhead and the E3 ligase ligand critically governs ternary complex formation and degradation efficiency. The spirocyclic oxetane core provides a rigid, well-defined exit vector that is not achievable with flexible alkyl-piperazine linkers [3]. The LogP can be tuned across a ~2.6-unit window through N-substitution chemistry, enabling optimization of cell permeability without sacrificing the conformational rigidity essential for cooperative ternary complex stabilization [4].

CNS-Targeted Drug Discovery Programs Leveraging Favorable Physicochemical Properties

For CNS programs where the target resides behind the blood-brain barrier, the scaffold's combination of moderate intrinsic polarity (parent LogP = 0.06), tunable lipophilicity (up to XLogP3 = 2.7 with aryl substitution), and reduced basicity (pKa ~10.6) positions it favorably within the established CNS drug-likeness parameters [4]. The reduced P-glycoprotein efflux risk associated with lower basicity, relative to piperidine analogs, makes this scaffold an attractive choice for CNS lead generation [5].

Covalent Inhibitor Development Utilizing the Chloropyrimidine Reactive Handle

The 6-chloro substituent on the pyrimidine ring offers a site for nucleophilic aromatic substitution (SNAr) with thiols, amines, or alcohols, enabling covalent target engagement when positioned adjacent to a catalytic cysteine or lysine residue [6]. Unlike simple chloropyrimidine building blocks (e.g., 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine), the spirocyclic scaffold adds the benefits of conformational pre-organization and metabolic robustness described above, providing a differentiated starting point for structure-based covalent inhibitor design [3].

Quote Request

Request a Quote for 7-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.